molecular formula C18H22N2O3 B11376962 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

Cat. No.: B11376962
M. Wt: 314.4 g/mol
InChI Key: LYDPLGBNKZASHQ-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-furan-2-yl-2-morpholin-4-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and morpholine rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues in the active site of proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furan-2-yl-2-morpholin-4-yl)ethylamine
  • 2-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-amine
  • 4-(2-morpholin-4-yl-2-oxoethoxy)aniline

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide is unique due to the presence of both the furan and morpholine rings, which provide a distinct set of chemical properties and reactivity. The combination of these rings with the benzamide group enhances its potential as a versatile building block in organic synthesis and its bioactivity in medicinal chemistry.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C18H22N2O3/c1-14-5-2-3-6-15(14)18(21)19-13-16(17-7-4-10-23-17)20-8-11-22-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)

InChI Key

LYDPLGBNKZASHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

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